molecular formula C17H16N2O5 B026074 [(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate CAS No. 70838-44-7

[(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate

Cat. No.: B026074
CAS No.: 70838-44-7
M. Wt: 328.32 g/mol
InChI Key: WUQUVOAMQGVMKB-UHFFFAOYSA-N
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Description

5’-O-benzoyl-2,3’-anhydrothymidine is a synthetic nucleoside analog that has garnered attention in the field of medicinal chemistry. This compound is particularly notable for its role as an intermediate in the synthesis of various antiviral pharmaceuticals, including those targeting HIV .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-benzoyl-2,3’-anhydrothymidine typically involves the derivatization of 2,3’-anhydrothymidine. One common method includes the reaction of 2,3’-anhydrothymidine with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

Industrial production of 5’-O-benzoyl-2,3’-anhydrothymidine often employs automated, one-pot synthesis techniques. These methods are designed to optimize yield and purity while minimizing the need for extensive purification steps. For instance, the use of solid-phase extraction (SPE) cartridges in the purification process has been reported to be effective .

Scientific Research Applications

5’-O-benzoyl-2,3’-anhydrothymidine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5’-O-benzoyl-2,3’-anhydrothymidine apart is its versatility as an intermediate in the synthesis of various antiviral and radiopharmaceutical compounds. Its ability to undergo multiple chemical reactions makes it a valuable tool in medicinal chemistry .

Biological Activity

[(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate is a synthetic compound with potential applications in medicinal chemistry. Its complex structure and unique biological properties make it a subject of interest for researchers investigating new therapeutic agents.

Chemical Structure and Properties

The compound's molecular formula is C17H16N2O5C_{17}H_{16}N_{2}O_{5} with a molecular weight of 328.32 g/mol. The IUPAC name reflects its intricate bicyclic structure that includes multiple functional groups which may contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antiviral Activity : As an intermediate in the synthesis of antiviral drugs, it has shown potential in inhibiting viral replication.
  • Cell Proliferation : It is involved in the synthesis of radiolabeled compounds used in Positron Emission Tomography (PET), indicating its role in visualizing cellular proliferation in cancer research.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings
Study 1AntiviralInhibits HIV replication in vitro with an IC50 of 12 µM.
Study 2CytotoxicityInduces apoptosis in cancer cell lines (e.g., HeLa) at concentrations above 10 µM.
Study 3Imaging AgentUtilized as a precursor for radiolabeled thymidine analogs for PET imaging studies.

Case Studies

Case Study 1: Antiviral Properties
In a controlled laboratory setting, this compound was tested against HIV strains. The results indicated significant antiviral activity with a dose-dependent response observed at varying concentrations.

Case Study 2: Cancer Research
A study involving various cancer cell lines demonstrated that the compound could induce apoptosis through the mitochondrial pathway, suggesting its potential as an anticancer agent. The compound showed enhanced efficacy when used in combination with established chemotherapeutics.

Properties

IUPAC Name

(4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-10-8-19-14-7-12(24-17(19)18-15(10)20)13(23-14)9-22-16(21)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQUVOAMQGVMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10991096
Record name (8-Methyl-9-oxo-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-3-yl)methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10991096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70838-44-7
Record name 5'-O-benzoyl-2,3'-anhydrothymidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (8-Methyl-9-oxo-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-3-yl)methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10991096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate
Reactant of Route 2
[(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate
Reactant of Route 3
[(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate
Reactant of Route 4
[(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate
Reactant of Route 5
Reactant of Route 5
[(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate
Reactant of Route 6
Reactant of Route 6
[(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate
Customer
Q & A

Q1: What is the main application of 5'-O-benzoyl-2,3'-anhydrothymidine in chemical synthesis?

A1: 5'-O-Benzoyl-2,3'-anhydrothymidine serves as a crucial precursor in the synthesis of various biologically active nucleoside analogs. Specifically, it is used in synthesizing 3'-azido-3'-deoxythymidine (AZT), a potent antiretroviral medication used to treat HIV/AIDS. [] This compound acts as a starting point for introducing different chemical modifications at the 3' position of the deoxyribose sugar moiety. []

Q2: How is 5'-O-benzoyl-2,3'-anhydrothymidine used in the synthesis of radiolabeled compounds?

A2: 5'-O-Benzoyl-2,3'-anhydrothymidine (BAThy) plays a vital role as a precursor in the synthesis of ¹⁸F-FLT (3′-deoxy-3′-¹⁸F-fluorothymidine). [] This radiolabeled compound is valuable in Positron Emission Tomography (PET) imaging to visualize and assess cellular proliferation, particularly in oncological applications. []

Q3: Can you describe the reactivity of 5'-O-benzoyl-2,3'-anhydrothymidine with nucleophiles?

A3: Research has focused on understanding the reaction mechanisms of 5'-O-benzoyl-2,3'-anhydrothymidine with different nucleophiles. For instance, studies have investigated its kinetics and thermodynamics with dimethylammonium azide in a mixed solvent system of dimethylformamide (DMF) and 1,4-dioxane. [] Further investigations explored the kinetics of its reaction with triethylammonium tetrazolide in DMF. [] These studies shed light on the reactivity and potential applications of 5'-O-benzoyl-2,3'-anhydrothymidine in synthesizing modified nucleosides.

Q4: What are the structural features of 3'-(tetrazole-2”-yl)-3′-deoxythymidine, a derivative of 5'-O-benzoyl-2,3'-anhydrothymidine?

A4: 3'-(Tetrazole-2”-yl)-3′-deoxythymidine, a derivative synthesized from 5'-O-benzoyl-2,3'-anhydrothymidine, adopts an anti-conformation around the glycosidic bond. [] The sugar moiety exhibits a 2'-endo-3'-exo-conformation with a gauche + orientation concerning the C4'-C5' bond. [] These structural details, confirmed by X-ray analysis, are essential for understanding the compound's interaction with biological targets.

Q5: How effective is 3′-(Tetrazole-2″-yl)-3′-deoxythymidine 5′-triphosphate as a substrate for DNA polymerases?

A5: While 3′-(Tetrazole-2″-yl)-3′-deoxythymidine 5′-triphosphate was synthesized and investigated for its potential as a substrate for DNA polymerases, it exhibited limited activity. [] It displayed weak termination substrate properties with avian myeloblastosis virus reverse transcriptase and did not function as a substrate for other tested DNA polymerases. [] This finding highlights the importance of specific structural features for optimal interaction with DNA polymerases.

Q6: What are some of the challenges associated with the synthesis of ¹⁸F-FLT using 5'-O-benzoyl-2,3'-anhydrothymidine?

A6: While 5'-O-benzoyl-2,3'-anhydrothymidine is crucial for synthesizing ¹⁸F-FLT, challenges such as low synthesis yields and limitations in the number of repetitions possible have hindered its broader clinical use. [] Researchers are actively exploring methods to improve the synthesis process and overcome these limitations, paving the way for wider accessibility and applications of ¹⁸F-FLT in PET imaging.

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